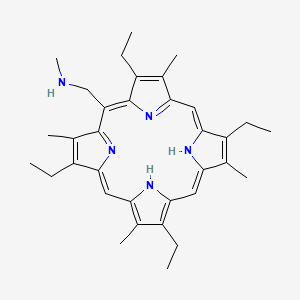
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to the porphyrin ring, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine typically involves the following steps:
Formation of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring through a series of condensation reactions involving pyrrole and aldehyde derivatives.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Methylation: The final step involves the methylation of the porphyrin ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Advanced purification techniques such as chromatography and crystallization to isolate the compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which have distinct properties and applications.
科学研究应用
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Investigated for its role in biological processes such as oxygen transport and electron transfer.
Medicine: Explored for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in electron transfer reactions and bind to specific sites on proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Tetramethylethylenediamine (TMEDA): A related compound with similar structural features but different functional groups.
Ethylenediaminetetraacetic acid (EDTA): Another compound with a similar macrocyclic structure but different applications.
Coproporphyrin I tetramethyl ester: A porphyrin derivative with similar properties.
Uniqueness
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine stands out due to its specific methyl and ethyl substitutions, which confer unique electronic and steric properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C34H43N5 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC 名称 |
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine |
InChI |
InChI=1S/C34H43N5/c1-10-22-19(6)28-15-32-24(12-3)21(8)33(39-32)26(17-35-9)34-25(13-4)20(7)29(38-34)16-31-23(11-2)18(5)27(36-31)14-30(22)37-28/h14-16,35-37H,10-13,17H2,1-9H3 |
InChI 键 |
NQLCOWZTVUPLPB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)CC)CNC)C)CC)C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















